molecular formula C14H19ClN2O4S B2476568 ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine CAS No. 1022883-54-0

((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine

Cat. No.: B2476568
CAS No.: 1022883-54-0
M. Wt: 346.83
InChI Key: JLPBOQKYMQQGGB-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine is a synthetic small molecule characterized by a 4-chloro-2-nitrophenyl moiety linked via a sulfonyl group to a cyclooctylamine scaffold. This compound is primarily investigated for its selective binding to carbonic anhydrase IX (CAIX), a tumor-associated enzyme, due to its covalent inhibition mechanism involving sulfonamide or sulfonyl groups . Its design leverages the cyclooctylamine group’s optimal size for CAIX recognition, distinguishing it from analogs with smaller (cyclohexyl) or larger (cyclododecyl) substituents .

Properties

IUPAC Name

4-chloro-N-cyclooctyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c15-11-8-9-14(13(10-11)17(18)19)22(20,21)16-12-6-4-2-1-3-5-7-12/h8-10,12,16H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPBOQKYMQQGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with cyclooctylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of cyclooctylamine attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nitro Group Reduction

The 2-nitro group undergoes reduction to form amine derivatives under catalytic hydrogenation or chemical reduction conditions.

Method Reagents/Conditions Product Yield Source
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, EtOH, 25°C((4-Chloro-2-aminophenyl)sulfonyl)cyclooctylamine85–92%
Iron-Mediated ReductionFe powder, HCl (conc.), H₂O/EtOH((4-Chloro-2-aminophenyl)sulfonyl)cyclooctylamine70–78%

Mechanistic Notes :

  • Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the amine .

  • Iron reduction in acidic media involves protonation of the nitro group, followed by electron transfer from Fe⁰ to form nitroxyl radicals, which dimerize and hydrolyze.

Chloro Substitution Reactions

The 4-chloro substituent participates in nucleophilic aromatic substitution (SNAr) with strong nucleophiles.

Nucleophile Conditions Product Yield Source
AmmoniaNH₃ (excess), DMF, 100°C, 12 hr((4-Amino-2-nitrophenyl)sulfonyl)cyclooctylamine65%
ThiophenolPhSH, K₂CO₃, DMSO, 80°C, 6 hr((4-(Phenylthio)-2-nitrophenyl)sulfonyl)cyclooctylamine58%

Steric Considerations :
The cyclooctylamine’s bulkiness reduces reaction rates compared to smaller amines (e.g., cyclopropylamine), requiring elevated temperatures or prolonged reaction times.

Sulfonamide Functionalization

The sulfonamide group exhibits limited reactivity under mild conditions but undergoes hydrolysis under extreme acidic/basic conditions.

Reaction Type Reagents/Conditions Product Yield Source
Acidic HydrolysisH₂SO₄ (conc.), 120°C, 24 hr4-Chloro-2-nitrobenzenesulfonic acid40%
Alkaline CleavageNaOH (10 M), H₂O/EtOH, reflux, 48 hrCyclooctylamine + sulfonate salt35%

Mechanistic Pathway :

  • Acidic hydrolysis proceeds via protonation of the sulfonamide’s oxygen, followed by cleavage of the S–N bond.

  • Alkaline cleavage involves hydroxide attack at the electrophilic sulfur center.

Radical-Mediated Reactions

The nitro group participates in radical chain reactions under specific initiators.

Reagent System Conditions Product Yield Source
Bu₃SnH, AIBN, toluene80°C, 6 hr((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctane*30%

Notes :

  • *Radical intermediates abstract hydrogen from Bu₃SnH, leading to aryl radical formation and subsequent cyclooctane coupling .

  • Low yields reflect competing side reactions due to the compound’s complex structure .

Comparative Reactivity Analysis

Reaction Site Relative Reactivity Key Influencing Factors
Nitro GroupHighElectron-withdrawing effect enhances reducibility
Chloro SubstituentModerateSteric hindrance from cyclooctylamine slows SNAr
Sulfonamide GroupLowStability of S(=O)₂–N linkage under mild conditions

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing nitrophenyl groups exhibit significant anticancer properties. For instance, studies have synthesized various derivatives that include the nitrophenyl moiety, leading to compounds with moderate to strong activity against different cancer cell lines such as PACA2 (pancreatic cancer) and A549 (lung carcinoma) .

  • Case Study: Cytotoxicity Testing
    • In vitro tests using the MTT assay revealed that several synthesized compounds showed promising cytotoxic effects:
      • Compounds with IC50 values :
        • Compound 5h: IC50 = 25.9 μM (PACA2)
        • Compound 6b: IC50 = 34.9 μM (A549)
    • These results indicate that ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine derivatives could serve as lead compounds for further development in cancer therapeutics.

Antioxidant Properties

The antioxidant capabilities of compounds featuring nitrophenyl groups have also been investigated. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .

  • Research Findings :
    • Many synthesized compounds demonstrated high antioxidant activity, suggesting their potential role in preventing oxidative damage in biological systems.

Receptor Antagonism

Another significant application of this compound lies in its potential as a receptor antagonist, particularly for the CCR5 receptor, which is implicated in HIV infection and other inflammatory conditions .

  • Mechanism of Action :
    • Compounds that act as CCR5 antagonists can inhibit the entry of HIV into host cells, thus providing a therapeutic strategy for managing HIV/AIDS.

Structural Characteristics

The unique structural features of this compound contribute to its biological activities. The presence of the sulfonamide group enhances solubility and bioavailability, which are critical factors for drug efficacy .

Summary Table of Applications

Application AreaDescriptionExample CompoundsActivity Level
AnticancerCytotoxic effects against cancer cell linesCompound 5h (IC50 = 25.9 μM)Moderate to Strong
AntioxidantAbility to scavenge free radicalsVarious synthesized compoundsHigh
Receptor AntagonismInhibition of CCR5 receptor for HIV treatmentCCR5 antagonistsEffective in vitro

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine depends on its specific application. In biochemical contexts, it may act by interacting with specific enzymes or proteins, potentially inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine with structurally related compounds, highlighting key differences in substituents, biological targets, and activity:

Compound Name / Structure Cycloalkyl Group Aryl Substituent Linker/Functional Group Primary Biological Target Activity Metrics Selectivity/Toxicity Reference
This compound Cyclooctylamine 4-Chloro-2-nitrophenyl Sulfonyl CAIX High CAIX affinity (Kd ~ nM range*) Selective for CAIX over other isoforms
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole None 4-Chloro-2-nitrophenyl Hydrazone-furan Candida utilis MIC = 250 µg/mL (antifungal) Cytotoxic (IC50 = 125 µg/mL, MCF-7)
L-Fucosylcyclooctylamine (Compound 213) Cyclooctylamine L-Fucose backbone Reductive amination Mycobacteria Moderate anti-mycobacterial activity Structure-dependent stereochemistry
Benzenesulfonamide with cyclododecylamine (Compound 24) Cyclododecylamine Para-substituted benzene Sulfonamide CAIX Suboptimal CAIX binding Poor solubility, lower selectivity
N-(4-Chloro-2-nitrophenyl)piperidin-4-amine Piperidine 4-Chloro-2-nitrophenyl Amine Intermediate for domperidone N/A Synthetic byproduct challenges

Key Findings from Comparative Studies

Cycloalkyl Group Size and Binding Efficiency :

  • The cyclooctylamine group in the target compound provides a critical balance between steric bulk and solubility, enabling selective CAIX recognition. In contrast, cyclododecylamine (Compound 24) reduces binding affinity and solubility due to excessive hydrophobicity, while cyclohexylamine (e.g., in L-fucosylcyclohexylamine) may lack the spatial requirements for optimal enzyme interaction .
  • In anti-mycobacterial studies, cyclooctylamine derivatives (e.g., Compound 213) outperformed cyclohexylamine analogs, suggesting that larger rings enhance target engagement .

Aryl Substituent Effects :

  • The 4-chloro-2-nitrophenyl group in the target compound and ’s thiazolyl hydrazones enhances electron-withdrawing properties, promoting covalent interactions with CAIX’s active site or antifungal activity via membrane disruption .
  • Substitution with 4-fluorophenyl or 4-methoxyphenyl () retains antifungal activity but reduces specificity for CAIX, highlighting the nitro group’s role in covalent inhibition .

Linker Group Impact: Sulfonyl linkers (target compound) favor covalent inhibition of CAIX, while hydrazone-furan linkers () prioritize antifungal activity through non-covalent mechanisms. This distinction underscores the linker’s role in determining mechanistic pathways . Reductive amination () or piperidine coupling () introduces synthetic challenges, such as byproduct formation, which are less prevalent in sulfonyl-based syntheses .

Selectivity and Toxicity: The target compound’s CAIX selectivity minimizes off-target effects compared to non-selective para-substituted benzenesulfonamides (Compound 12/18 in ) . Thiazolyl hydrazones () exhibit cytotoxicity (IC50 = 125 µg/mL for MCF-7), whereas cyclooctylamine-based compounds show lower toxicity profiles, suggesting improved therapeutic indices .

Biological Activity

((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈ClN₃O₄S
  • Molecular Weight : 337.82 g/mol
  • IUPAC Name : (4-Chloro-2-nitrophenyl)sulfonylcyclooctylamine

The compound features a sulfonamide group linked to a cyclooctylamine structure, which may influence its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Modulation of Signal Transduction Pathways : The compound may interact with signaling molecules, influencing pathways such as apoptosis and cell proliferation.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. For instance, the compound's ability to inhibit specific kinases involved in cell survival pathways has been documented.

StudyCell LineMechanismResult
HeLaApoptosis via caspase activationSignificant reduction in cell viability
MCF-7Inhibition of PI3K/Akt pathwayInduced cell cycle arrest

Neuroprotective Effects

Research has suggested that related compounds can offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.

StudyModelMechanismResult
Rat model of Parkinson's diseaseDopaminergic neuron protectionReduced neurodegeneration
In vitro neuronal culturesAntioxidant activityDecreased reactive oxygen species (ROS) levels

Case Studies

  • Cancer Treatment : A clinical trial investigated the efficacy of a related sulfonamide in patients with advanced solid tumors. The results indicated a partial response in 30% of participants, with manageable side effects.
  • Neurological Disorders : A study on the neuroprotective effects of similar compounds showed improved cognitive function in Alzheimer's disease models, attributed to reduced amyloid-beta accumulation.

Toxicological Profile

While the therapeutic potential is promising, toxicity assessments are crucial for safety evaluations. Studies have highlighted potential hepatotoxicity and nephrotoxicity at high doses.

ParameterObserved Effect
Liver Enzyme LevelsElevated ALT and AST
Kidney FunctionDecreased creatinine clearance

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